1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893526
InChI: InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3
SMILES:
Molecular Formula: C17H14ClNO
Molecular Weight: 283.7 g/mol

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol

CAS No.:

Cat. No.: VC15893526

Molecular Formula: C17H14ClNO

Molecular Weight: 283.7 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol -

Specification

Molecular Formula C17H14ClNO
Molecular Weight 283.7 g/mol
IUPAC Name 1-(2-amino-3-chloro-4-methylphenyl)naphthalen-2-ol
Standard InChI InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3
Standard InChI Key ZALOVYJABLDUOJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C2=C(C=CC3=CC=CC=C32)O)N)Cl

Introduction

Structural Characterization and Molecular Properties

Core Structure and Functional Groups

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol features a naphthalen-2-ol moiety (a bicyclic aromatic system with a hydroxyl group at the 2-position) linked to a 2-amino-3-chloro-4-methylphenyl group. Key structural attributes include:

  • Naphthalene backbone: Provides planar aromaticity and π-electron density for intermolecular interactions .

  • Hydroxyl group (-OH): Enhances polarity and enables hydrogen bonding, influencing solubility and reactivity .

  • Chloro and methyl substituents: The electron-withdrawing chlorine (at position 3) and electron-donating methyl group (at position 4) create electronic asymmetry on the phenyl ring, affecting regioselectivity in further reactions .

  • Amino group (-NH₂): Introduces basicity and potential for nucleophilic substitution or coordination chemistry .

Physicochemical Properties

While direct experimental data for this compound is limited, analogous structures provide insights:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~295.8 g/molSum of atomic masses
LogP (Partition Coefficient)3.2–3.8Comparable to CID 684865
Melting Point180–190°CSimilar naphthol derivatives
SolubilityLow in water; soluble in DMSO, DMFHydroxyl and amino groups suggest polar aprotic solvent compatibility

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Naphthalen-2-ol: Commercially available or synthesized via coal tar distillation .

  • 2-Amino-3-chloro-4-methylphenyl group: Likely derived from substituted aniline precursors .

Betti Reaction Approach

The Betti reaction, a three-component coupling of naphthols, aldehydes, and amines, is a viable pathway :

  • Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with ammonia to form 2-amino-3-chloro-4-methylbenzaldehyde.

  • Step 2: Reaction of naphthalen-2-ol with the aldehyde-amine intermediate under acidic conditions.

C10H8O+C8H7ClNOH+C17H14ClNO2+H2O\text{C}_{10}\text{H}_8\text{O} + \text{C}_8\text{H}_7\text{ClNO} \xrightarrow{\text{H}^+} \text{C}_{17}\text{H}_{14}\text{ClNO}_2 + \text{H}_2\text{O}

This method aligns with protocols for β-naphthol derivatives , though regioselectivity must be controlled to ensure proper substitution patterns.

Ullmann Coupling Alternative

A copper-catalyzed coupling between 2-iodonaphthalen-2-ol and 2-amino-3-chloro-4-methylphenylboronic acid could achieve the desired linkage :

C10H7IO+C7H7BClNOCu, BaseC17H14ClNO2+Byproducts\text{C}_{10}\text{H}_7\text{IO} + \text{C}_7\text{H}_7\text{BClNO} \xrightarrow{\text{Cu, Base}} \text{C}_{17}\text{H}_{14}\text{ClNO}_2 + \text{Byproducts}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals for key protons (δ in ppm):

  • Naphthalene protons: 7.2–8.5 (multiplet, 7H) .

  • Hydroxyl proton: 5.1 (broad singlet, exchangeable) .

  • Aromatic amino group: 6.8 (singlet, 2H) .

  • Methyl group: 2.3 (singlet, 3H) .

Infrared (IR) Spectroscopy

Critical absorption bands:

  • -OH stretch: 3200–3400 cm⁻¹ .

  • N-H stretch (amine): 3300–3500 cm⁻¹ .

  • C-Cl stretch: 550–600 cm⁻¹ .

ParameterAssessment
Acute Toxicity (LD50, rat)Estimated >500 mg/kg (oral)
Environmental PersistenceModerate (logP = 3.5)
BiodegradabilityLow (structural complexity)

Future Research Directions

  • Stereoselective synthesis: Explore asymmetric catalysis for enantiomerically pure forms .

  • Structure-activity relationships: Systematic modification of substituents to optimize bioactivity .

  • Computational modeling: DFT studies to predict electronic properties and reaction mechanisms .

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